4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide
Description
Discovery and Historical Context in Sulfonamide Chemistry
The compound emerged from efforts to optimize sulfonamide derivatives for enhanced bioactivity and selectivity. Sulfonamides, first identified in the 1930s for their antibacterial properties, have since expanded into anticancer, antiviral, and enzyme-inhibitory applications. The integration of pyrazole and tetrahydrothiophene dioxido groups into this molecule represents a modern strategy to exploit synergistic interactions between heterocyclic systems and sulfonamide pharmacophores.
Historical milestones include:
- 1935 : Discovery of Prontosil, the first sulfonamide antibiotic.
- 2000s : Development of sulfonamide-based carbonic anhydrase inhibitors (e.g., acetazolamide derivatives).
- 2020s : Emergence of dual-tail hybrid designs combining sulfonamides with pyrazole or thiophene moieties to target specific isoforms like CA IX.
This compound exemplifies the "dual-tail" approach, where the sulfonamide group acts as an anchoring moiety, while the pyrazole and tetrahydrothiophene units enhance target affinity and metabolic stability.
Structural Classification Within Pyrazole-Sulfonamide Hybrids
The molecule belongs to the pyrazole-sulfonamide hybrid family, characterized by:
Crystallographic studies of analogous compounds reveal that the pyrazole ring adopts a dihedral angle of 52.75° relative to the benzene ring, optimizing steric interactions. The sulfonamide group exhibits tetrahedral geometry at the sulfur atom (C-S-N angle: 108.33°), facilitating hydrogen bonding with biological targets.
Synthesis Pathway :
- Pyrazole Formation : Condensation of hydrazine derivatives with β-diketones.
- Sulfonylation : Reaction with 4-chlorobenzenesulfonyl chloride under basic conditions.
- Tetrahydrothiophene Functionalization : Oxidation of tetrahydrothiophene to the 1,1-dioxide form followed by nucleophilic substitution.
Key synthetic challenges include controlling regioselectivity during pyrazole formation and minimizing side reactions during sulfonylation.
Properties
IUPAC Name |
4-chloro-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S2/c1-10-8-14(18(16-10)12-6-7-23(19,20)9-12)17-24(21,22)13-4-2-11(15)3-5-13/h2-5,8,12,17H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDYVTBLYMFYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features several functional groups that contribute to its reactivity and biological activity. The presence of a chloro group , a sulfonamide moiety , and a pyrazole ring suggests potential interactions with various biological targets. Its molecular formula is , with a molecular weight of approximately 373.85 g/mol.
Key Structural Features
| Feature | Description |
|---|---|
| Chloro Group | Enhances lipophilicity and may influence receptor binding. |
| Sulfonamide Moiety | Known for antibacterial properties; can mimic amino acids in biological systems. |
| Pyrazole Ring | Associated with anti-inflammatory and antitumor activities. |
Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. A study comparing various derivatives found that compounds similar to This compound displayed promising results against bacterial strains, particularly those resistant to conventional antibiotics . The mechanism of action typically involves inhibition of bacterial folate synthesis.
Antileishmanial Activity
In vitro studies have demonstrated that certain pyrazole-based sulfonamides possess antileishmanial properties. For instance, compounds with similar structural motifs were tested against Leishmania species, showing IC50 values in the low micromolar range (e.g., IC50 = 0.059 mM) . This suggests that the compound may be effective against leishmaniasis, a disease caused by protozoan parasites.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. The cytotoxic effects were quantified using the CC50 metric, indicating the concentration required to kill 50% of the target cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of This compound against standard bacterial strains such as E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a novel antibacterial agent .
Case Study 2: Leishmania Treatment
In another investigation focusing on leishmaniasis treatment, derivatives structurally related to this compound were shown to inhibit the growth of Leishmania amazonensis. The study highlighted the importance of structural modifications in enhancing biological activity and reducing cytotoxicity towards human cells .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide. For instance, a series of sulfonamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One study reported that certain derivatives exhibited significant activity against 13 human tumor cell lines, including those from lung, colon, and breast cancers, with low micromolar GI50 levels ranging from 1.9 to 3.0 μM .
Case Study: Synthesis and Evaluation
The synthesis of sulfonamide derivatives has been documented extensively. In a notable study, the synthesis of 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides demonstrated promising results in vitro against the NCI-60 cell line panel . The compounds displayed selective cytotoxicity, indicating their potential as lead compounds for further drug development.
Antimicrobial Properties
The compound's sulfonamide structure suggests potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Research has shown that similar compounds exhibit activity against various bacterial strains, including resistant strains .
Case Study: Antimicrobial Screening
In a study evaluating a series of 4-chloro derivatives, compounds were screened against mycobacterial and fungal strains. The results indicated that some derivatives had comparable or superior activity to established antibiotics such as isoniazid and penicillin G . This highlights the relevance of such compounds in addressing antibiotic resistance.
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, the unique structural features of this compound may lend themselves to additional therapeutic applications.
Potential Applications
- Anti-inflammatory Effects : Sulfonamides have been investigated for their anti-inflammatory properties, which could be relevant in treating conditions like arthritis.
- Diuretic Activity : Some sulfonamide derivatives are known diuretics; thus, this compound may also have applications in managing fluid retention.
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivatives | Observations |
|---|---|---|
| Anticancer | 2-(alkylthio)-4-chloro-N-(triazolyl)benzenesulfonamides | Significant cytotoxicity against multiple cancer lines |
| Antimicrobial | 4-chloro derivatives | Comparable efficacy to standard antibiotics |
| Anti-inflammatory | Various sulfonamide derivatives | Potential for reducing inflammation |
| Diuretic | Selected sulfonamide compounds | Efficacy in fluid retention management |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s closest analogs include pyrazole-sulfonamide derivatives from , such as 3a–3p , and sulfanyl-pyrazole derivatives from –6. Key structural differences and their implications are outlined below:
Notes:
- The tetrahydrothiophene dioxide group in the target compound likely improves aqueous solubility compared to non-polar aryl groups (e.g., phenyl in 3a) .
Physicochemical Properties
Notes:
- Yields for pyrazole-carboxamides () range from 62–71%, suggesting moderate synthetic efficiency for the target compound if similar coupling agents (e.g., EDCI/HOBt) are used .
- Higher melting points (e.g., 181–183°C for 3d) correlate with increased crystallinity in halogenated analogs, which may extend to the target compound .
Crystallographic and Conformational Analysis
Crystal structures of sulfanyl-pyrazole derivatives (–8) reveal planar pyrazole rings and defined dihedral angles between aromatic systems. For example:
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () exhibits a dihedral angle of 85.2° between pyrazole and benzene rings, influencing packing efficiency .
- The tetrahydrothiophene dioxide group in the target compound may adopt a chair conformation, reducing steric strain compared to bulkier substituents (e.g., 4-methylphenyl in ) .
Q & A
Q. What are the recommended synthetic routes for 4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Pyrazole Core Formation : Condensation of hydrazine derivatives with β-ketoesters or diketones under acidic conditions .
Sulfonamide Coupling : Reaction of the pyrazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
Tetrahydrothiophene Dioxide Incorporation : Nucleophilic substitution at the pyrazole nitrogen using 1,1-dioxidotetrahydrothiophen-3-yl reagents under reflux in tetrahydrofuran (THF) .
Optimization Tips :
- Use dry solvents to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Reported yields range from 45–65% depending on steric hindrance .
Q. How is the structural integrity of this compound validated, and which spectroscopic techniques are most reliable?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., sulfonamide NH at δ 10–11 ppm; tetrahydrothiophene dioxide protons at δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolves absolute configuration, as seen in related pyrazole-sulfonamide structures (e.g., C16H14ClN3O2S, P space group, Z = 2) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] calculated for CHClNOS: 426.03) .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting this compound’s pharmacological potential?
- Methodological Answer : SAR studies should systematically modify:
- Sulfonamide Group : Replace 4-chlorophenyl with fluorophenyl or methylphenyl to assess electronic effects on target binding .
- Tetrahydrothiophene Dioxide : Substitute with other heterocycles (e.g., morpholine dioxide) to evaluate steric and solubility impacts .
- Pyrazole Methyl Group : Introduce bulkier substituents (e.g., ethyl, isopropyl) to probe steric tolerance in enzymatic pockets .
Assays : - Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell-based viability tests (IC determination) .
Q. How can computational modeling predict the binding mechanism of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., COX-2, carbonic anhydrase). Focus on sulfonamide interactions with Zn or Arg residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD and hydrogen-bond occupancy .
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
Q. How should researchers address contradictory data in biological activity assays?
- Methodological Answer : Contradictions often arise from:
- Assay Conditions : Variability in pH, temperature, or solvent (DMSO concentration). Standardize protocols (e.g., ≤0.1% DMSO) .
- Target Selectivity : Confirm off-target effects via kinome-wide profiling or CRISPR-Cas9 knockout models .
- Sample Purity : Re-characterize batches using HPLC (≥95% purity) and re-test in triplicate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
